![molecular formula C11H15N3O3S B363085 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid CAS No. 328023-10-5](/img/structure/B363085.png)
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid
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Description
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid, also known as CTCA, is a compound that has shown potential in various scientific research applications.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
This compound exhibits promising antibacterial and antimicrobial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It may serve as a potential lead compound for developing new antibiotics or antimicrobial agents .
Anti-Inflammatory Effects
Studies suggest that 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid possesses anti-inflammatory properties. It could be explored as a therapeutic agent for managing inflammatory conditions, such as arthritis or inflammatory bowel diseases .
Anticancer Potential
Researchers have investigated the compound’s impact on cancer cells. While more studies are needed, initial findings indicate that it may inhibit cancer cell growth or induce apoptosis (programmed cell death). Its unique chemical structure makes it an interesting candidate for further anticancer drug development .
Metal Chelation
Due to its hydrazine moiety, this compound can chelate metal ions. Metal chelation has applications in various fields, including environmental remediation, catalysis, and medical imaging. Investigating its metal-binding properties could reveal novel applications .
Organic Synthesis
The compound’s reactive functional groups make it useful in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Its versatility allows for the creation of diverse chemical structures .
Potential as a Prodrug
Considering its stability and functional groups, scientists have explored the compound as a prodrug—a biologically inactive precursor that converts to an active form in the body. By modifying its structure, it could be designed to release the active drug selectively at the target site .
properties
IUPAC Name |
(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUURHTSEIJRTGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid |
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